L-Homotyrosine

描述

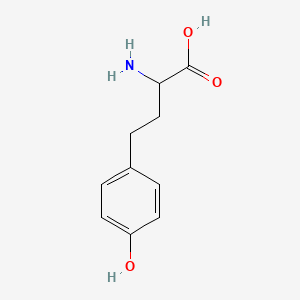

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOZZTFGSTZNRX-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569328 |

Source

|

| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221243-01-2, 185062-84-4 |

Source

|

| Record name | Homotyrosine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOTYROSINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-Homotyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homotyrosine, a non-canonical amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural similarity to L-tyrosine, with an additional methylene (B1212753) group in its side chain, allows for the modification of peptide and small molecule therapeutics to enhance their pharmacological properties. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on both chemical and biocatalytic methodologies. Detailed experimental protocols, comparative quantitative data, and visual representations of the synthesis workflows are presented to aid researchers in the efficient and stereoselective production of this important amino acid.

Introduction

The incorporation of non-canonical amino acids into peptides and other pharmaceutical agents is a powerful strategy to modulate their potency, selectivity, metabolic stability, and pharmacokinetic profiles. This compound [(S)-2-amino-4-(4-hydroxyphenyl)butanoic acid] is one such amino acid that has garnered significant interest. This guide details the two principal strategies for its asymmetric synthesis: the chemical approach via the Strecker synthesis and the biocatalytic approach utilizing enzymatic transamination.

Chemical Synthesis Pathway: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. To achieve the desired L-enantiomer of Homotyrosine, an asymmetric variant of this reaction is employed. The overall pathway involves the synthesis of the aldehyde precursor, followed by the asymmetric Strecker reaction and subsequent hydrolysis.

Synthesis of the Aldehyde Precursor: 3-(4-Hydroxyphenyl)propanal (B1245166)

A common route to 3-(4-hydroxyphenyl)propanal starts from the commercially available 4-hydroxyphenylacetic acid.

Experimental Protocol: Synthesis of 3-(4-Hydroxyphenyl)propanal

-

Step 1: Esterification of 4-Hydroxyphenylacetic Acid.

-

4-Hydroxyphenylacetic acid (1 equivalent) is dissolved in methanol.

-

A catalytic amount of sulfuric acid is added.

-

The mixture is refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the methyl ester.

-

-

Step 2: Reduction to the Alcohol.

-

The methyl ester (1 equivalent) is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

The solution is cooled to 0°C, and lithium aluminum hydride (LiAlH₄) (1.5 equivalents) is added portion-wise.

-

The reaction is stirred at room temperature for 2-4 hours.

-

The reaction is carefully quenched with water and 15% NaOH solution.

-

The resulting solid is filtered off, and the filtrate is concentrated to give 2-(4-hydroxyphenyl)ethanol.

-

-

Step 3: Oxidation to the Aldehyde.

-

2-(4-Hydroxyphenyl)ethanol (1 equivalent) is dissolved in dichloromethane (B109758) (DCM).

-

Pyridinium chlorochromate (PCC) (1.5 equivalents) is added, and the mixture is stirred at room temperature for 2-3 hours.

-

The reaction mixture is filtered through a pad of silica (B1680970) gel and the solvent is evaporated to yield 3-(4-hydroxyphenyl)propanal.

-

Asymmetric Strecker Reaction

This key step introduces the chirality at the α-carbon. A chiral auxiliary, such as (R)-phenylglycine amide, is often used to direct the stereoselective addition of cyanide.

Experimental Protocol: Asymmetric Strecker Synthesis of this compound

-

Step 1: Formation of the Chiral α-Aminonitrile.

-

3-(4-Hydroxyphenyl)propanal (1 equivalent) and (R)-phenylglycine amide (1 equivalent) are dissolved in water.

-

Sodium cyanide (1.1 equivalents) and acetic acid (1.1 equivalents) are added at a controlled temperature (e.g., 25-30°C).

-

The reaction mixture is stirred, often leading to the precipitation of the desired diastereomer of the α-amino nitrile due to a crystallization-induced asymmetric transformation.[1]

-

The solid is collected by filtration.

-

-

Step 2: Hydrolysis and Removal of the Chiral Auxiliary.

-

The diastereomerically pure α-amino nitrile is subjected to acidic hydrolysis (e.g., with 6 N HCl at reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.

-

The reaction mixture is then neutralized to the isoelectric point of this compound (around pH 5-6) to precipitate the product.

-

The crude this compound is collected by filtration and washed with cold water and ethanol.

-

Purification

The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture.

Biocatalytic Synthesis Pathway: Enzymatic Transamination

An increasingly popular and environmentally friendly approach to L-amino acid synthesis is the use of enzymes. For this compound, a transaminase can be employed to stereoselectively aminate a keto acid precursor.

Synthesis of the Keto Acid Precursor: 4-(4-Hydroxyphenyl)-2-oxobutanoic acid

This precursor can be synthesized from 4-hydroxyphenylacetic acid.

Experimental Protocol: Synthesis of 4-(4-Hydroxyphenyl)-2-oxobutanoic acid

-

Step 1: Friedel-Crafts Acylation.

-

4-Hydroxyphenylacetic acid can be converted to its acid chloride using thionyl chloride.

-

The acid chloride is then reacted with a suitable C2 synthon, such as the enolate of ethyl acetate, in the presence of a Lewis acid catalyst. This is a challenging transformation and often multi-step syntheses are preferred.

-

A more common laboratory-scale synthesis involves the Friedel-Crafts acylation of a protected phenol (B47542) (e.g., anisole) with succinic anhydride (B1165640) to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid, which can then be further modified.

-

-

Step 2: Introduction of the α-Keto functionality.

-

A more direct route involves the reaction of 4-hydroxyphenylpyruvic acid with a one-carbon extension, though this can be complex.

-

A plausible alternative is the reaction of 4-hydroxybenzaldehyde (B117250) with pyruvate (B1213749) derivatives.

-

Enzymatic Transamination

Transaminases (TAs), also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. (S)-selective ω-transaminases are particularly useful for the synthesis of L-amino acids.[2]

Experimental Protocol: Enzymatic Synthesis of this compound

-

Enzyme Selection: A suitable (S)-selective ω-transaminase is chosen. Several commercial kits and engineered transaminases are available with broad substrate specificity.

-

Reaction Setup:

-

A buffered aqueous solution (e.g., Tris-HCl buffer, pH 7-9) is prepared.

-

4-(4-Hydroxyphenyl)-2-oxobutanoic acid (substrate) is added.

-

A suitable amino donor, such as isopropylamine (B41738) or L-alanine, is added in excess.

-

Pyridoxal 5'-phosphate (PLP) cofactor is added.

-

The reaction is initiated by the addition of the transaminase (as a whole-cell lysate or purified enzyme).

-

-

Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for 12-48 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by HPLC by observing the formation of this compound and the consumption of the keto acid.

-

Work-up and Purification:

-

The enzyme is removed by centrifugation or filtration.

-

The pH of the supernatant is adjusted to the isoelectric point of this compound to induce precipitation.

-

The product is collected by filtration and can be further purified by recrystallization or ion-exchange chromatography.

-

Data Presentation: Comparison of Synthesis Pathways

| Parameter | Asymmetric Strecker Synthesis | Enzymatic Transamination |

| Starting Materials | 3-(4-Hydroxyphenyl)propanal, Chiral Auxiliary, Cyanide Source | 4-(4-Hydroxyphenyl)-2-oxobutanoic acid, Amino Donor, Enzyme |

| Stereoselectivity | High (often >98% de with crystallization-induced asymmetric transformation) | Excellent (often >99% ee) |

| Yield | Moderate to Good (can be affected by multiple steps and purification) | Good to Excellent (can be optimized by enzyme and reaction engineering) |

| Reaction Conditions | Often requires anhydrous conditions, potentially hazardous reagents (cyanide) | Aqueous medium, mild temperatures and pH |

| Environmental Impact | Use of organic solvents and hazardous reagents | "Green" and sustainable approach |

| Scalability | Can be scaled up, but may require specialized equipment for handling cyanide | Readily scalable, particularly with whole-cell biocatalysts |

Visualizations

Asymmetric Strecker Synthesis Workflow

Caption: Workflow for the Asymmetric Strecker Synthesis of this compound.

Enzymatic Transamination Workflow

Caption: Workflow for the Enzymatic Synthesis of this compound.

Conclusion

Both chemical and biocatalytic methods offer viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including scale, desired enantiopurity, and available resources. The asymmetric Strecker synthesis provides a well-established chemical route, while enzymatic transamination represents a greener and often more stereoselective alternative. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful synthesis of this compound for applications in drug discovery and development.

References

Engineering In Vivo Biosynthesis of L-Homotyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Homotyrosine, a non-canonical amino acid, is a valuable building block for the synthesis of various pharmaceuticals and bioactive compounds. Its structural similarity to L-tyrosine, with an additional methylene (B1212753) group in the side chain, imparts unique properties to peptides and other molecules into which it is incorporated. This technical guide provides an in-depth overview of the strategies and methodologies for establishing in vivo biosynthesis of this compound, focusing on metabolic engineering approaches in microbial hosts.

Rationale for In Vivo Biosynthesis

Chemical synthesis of this compound can be complex, often involving multiple steps, harsh reaction conditions, and the generation of racemic mixtures that require costly and inefficient resolution. In contrast, microbial fermentation offers a promising alternative for the sustainable and stereospecific production of this valuable amino acid. By harnessing the cell's metabolic machinery, it is possible to produce enantiomerically pure this compound from simple and renewable carbon sources like glucose.

Proposed Biosynthetic Pathway for this compound

Currently, no natural biosynthetic pathway for this compound is known. Therefore, its in vivo production necessitates the design and implementation of a novel metabolic route through metabolic engineering. A plausible and efficient strategy involves leveraging the well-characterized L-tyrosine biosynthetic pathway and introducing a key enzymatic step to elongate the side chain.

The proposed pathway begins with the central carbon metabolism, leading to the shikimate pathway, which produces chorismate, the common precursor for aromatic amino acids. The pathway can be divided into two main modules:

-

Module 1: Overproduction of L-Tyrosine Precursors: This module focuses on channeling carbon flux towards the key intermediates of the L-tyrosine pathway, namely chorismate and prephenate.

-

Module 2: Conversion to this compound: This module involves the introduction of a specifically chosen or engineered enzyme that can convert a precursor, such as 4-hydroxyphenylpyruvate, into its homologous counterpart, 2-oxo-5-(4-hydroxyphenyl)pentanoic acid, which is then transaminated to yield this compound.

Below is a diagram illustrating the proposed biosynthetic pathway integrated into the host's central metabolism.

Caption: Proposed metabolic pathway for the in vivo biosynthesis of this compound.

Metabolic Engineering Strategies

To achieve efficient production of this compound, several metabolic engineering strategies can be employed, primarily in a host organism like Escherichia coli.

Enhancing Precursor Supply

A high flux towards the L-tyrosine pathway is crucial. This can be achieved by:

-

Overexpression of key enzymes in the shikimate pathway:

-

Feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroGfbr).

-

Shikimate kinase (AroL).

-

-

Increasing the availability of precursors:

-

Overexpression of phosphoenolpyruvate synthase (PpsA) to increase the pool of phosphoenolpyruvate (PEP).

-

Overexpression of transketolase (TktA) to enhance the supply of erythrose-4-phosphate (E4P).

-

-

Deregulation of the pathway:

The Key Enzymatic Step: Homologation

The critical step is the conversion of a C9 precursor to a C10 precursor. This can potentially be achieved by an enzyme with homocitrate synthase-like activity, which catalyzes the condensation of acetyl-CoA and an α-keto acid. An engineered homocitrate synthase or a related enzyme with promiscuous activity could potentially catalyze the condensation of acetyl-CoA and 4-hydroxyphenylpyruvate to form 2-oxo-5-(4-hydroxyphenyl)pentanoic acid.

Final Transamination Step

The final step of converting the α-keto acid precursor to this compound can be catalyzed by endogenous or overexpressed aminotransferases. Broad-substrate-specificity aminotransferases, such as tyrosine aminotransferase (TyrB) from E. coli, are good candidates for this reaction.

Minimizing Byproduct Formation and Improving Efflux

To maximize the yield of this compound, it is important to:

-

Block competing pathways: Knockout of genes involved in the degradation of L-tyrosine or its precursors.

-

Enhance product export: Overexpression of efflux pumps, such as the aromatic amino acid exporter YddG, may help to reduce intracellular accumulation and potential feedback inhibition.[3]

Quantitative Data on Precursor Production

While quantitative data for this compound production is not yet widely available in the literature, significant progress has been made in the overproduction of its direct precursor, L-tyrosine. These achievements provide a strong foundation and a benchmark for the development of this compound producing strains.

| Strain Engineering Strategy | Host Organism | Titer (g/L) | Yield (g/g glucose) | Reference |

| Overexpression of aroGfbr, tyrAfbr; tyrR knockout | E. coli | 3.8 | 0.037 | [1] |

| Overexpression of aroGfbr, tyrAfbr, ppsA, tktA; tyrR knockout | E. coli | 9.7 | 0.102 | [1] |

| Co-overexpression of aroGfbr, aroL, and tyrC; tyrP knockout | E. coli | 43.14 | Not Reported | [2] |

| Synergistic engineering of shikimate pathway, transport system, and cofactor regeneration | E. coli | 92.5 | 0.266 | [3] |

Experimental Protocols

General Strain Construction

Standard molecular cloning techniques are used for the construction of expression plasmids and genomic modifications. Genes for overexpression are typically cloned into inducible expression vectors (e.g., pTrc99a, pET series). Gene knockouts in E. coli can be performed using the lambda Red recombinase system.

Fermentation Protocol for this compound Production (Hypothetical)

This protocol is adapted from established methods for L-tyrosine production and would require optimization for this compound.

-

Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 37°C with shaking.

-

Seed Culture: The overnight culture is used to inoculate 50 mL of M9 minimal medium supplemented with glucose (10 g/L) and required amino acids (if the strain is an auxotroph) in a 250 mL shake flask. The culture is grown at 37°C to an OD600 of 0.6-0.8.

-

Production Phase:

-

The seed culture is used to inoculate a fermenter containing production medium (e.g., a defined mineral salt medium with a higher glucose concentration).

-

The fermentation is carried out at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0).

-

Induction of gene expression (e.g., with IPTG) is performed at an appropriate cell density (e.g., OD600 of 1.0).

-

Fed-batch strategy can be employed to maintain a constant glucose concentration and avoid the accumulation of inhibitory byproducts.

-

-

Sampling: Samples are taken at regular intervals to monitor cell growth (OD600) and this compound concentration.

Quantification of this compound by HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of this compound in the fermentation broth.

-

Sample Preparation:

-

Centrifuge the fermentation broth sample to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample with the mobile phase if necessary.

-

-

HPLC Conditions (Starting Point for Optimization):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at 275 nm (the absorbance maximum of the phenol (B47542) group).

-

Quantification: A standard curve is generated using pure this compound.

-

Visualization of Workflows

General Experimental Workflow

The following diagram outlines the general workflow for developing an this compound producing microbial strain.

Caption: General workflow for engineering and optimizing this compound production.

Conclusion and Future Outlook

The in vivo biosynthesis of this compound represents a significant challenge in metabolic engineering but holds great promise for the sustainable production of this valuable non-canonical amino acid. The strategies outlined in this guide, building upon the extensive knowledge of L-tyrosine production, provide a solid framework for future research. Key areas for further investigation include the discovery and engineering of novel enzymes for the crucial homologation step and the optimization of fermentation processes to achieve industrially relevant titers and yields. The successful development of microbial cell factories for this compound will undoubtedly accelerate its application in drug development and other biotechnological fields.

References

L-Homotyrosine's Mechanism of Action in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homotyrosine, a non-proteinogenic amino acid and a homolog of L-tyrosine, is of increasing interest in biological and pharmacological research. Its structural similarity to L-tyrosine, the natural substrate for the enzyme tyrosinase, positions it as a potential modulator of melanogenesis and other tyrosine-dependent pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role as a tyrosinase inhibitor. While direct and extensive research on this compound's biological effects is still emerging, this document consolidates available data and provides detailed experimental protocols for its further investigation.

Core Mechanism of Action: Tyrosinase Inhibition

The primary proposed mechanism of action for this compound in biological systems is the competitive inhibition of tyrosinase. Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. By acting as a structural analog to L-tyrosine, this compound is hypothesized to bind to the active site of tyrosinase, thereby preventing the binding and conversion of the natural substrate.

While direct kinetic studies on the inhibition of tyrosinase by this compound are limited in publicly available literature, studies on similar tyrosine analogs strongly support a competitive inhibition model.[1][2][3] The extended methylene (B1212753) bridge in the side chain of this compound compared to L-tyrosine likely influences its binding affinity and inhibitory potency.

Signaling Pathway: The Melanogenesis Cascade

This compound's primary interaction is at the enzymatic level, directly impacting the melanogenesis pathway. This pathway is a complex cascade regulated by various signaling molecules and transcription factors. The diagram below illustrates the central role of tyrosinase and the proposed point of intervention for this compound.

Caption: Proposed mechanism of this compound in the Melanogenesis Pathway.

Quantitative Data on Enzyme Inhibition

| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki (mM) | IC50 (µM) | Reference |

| This compound | Tyrosinase (Mushroom) | L-Tyrosine | Competitive (Hypothesized) | Data not available | Data not available | |

| This compound | Tyrosinase (Mushroom) | L-DOPA | Data not available | Data not available | Data not available | |

| Homotyrosine | Tyrosine Phenol-Lyase | L-Tyrosine | Competitive | 0.8 - 1.5 | Data not available | [4] |

| Kojic Acid (Reference) | Tyrosinase (Mushroom) | L-DOPA | Mixed | 3.5 (KI), 150 (KIS) | 26.8 | [5] |

| Hydroquinone (Reference) | Tyrosinase (Mushroom) | L-Tyrosine | Competitive | 40 | 32.0 | [5] |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed experimental protocols for key assays are provided below.

Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory effect of compounds on the activity of mushroom tyrosinase.[6][7]

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Potassium Phosphate (B84403) Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 1000 units/mL stock solution of mushroom tyrosinase in cold potassium phosphate buffer.

-

Prepare a 2.5 mM L-DOPA solution in potassium phosphate buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Further dilute in potassium phosphate buffer to desired concentrations.

-

-

Assay:

-

In a 96-well plate, add 20 µL of various concentrations of this compound solution. For the control, add 20 µL of potassium phosphate buffer containing the same percentage of DMSO.

-

Add 140 µL of potassium phosphate buffer to each well.

-

Add 20 µL of the tyrosinase stock solution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Ratecontrol - Rateinhibitor) / Ratecontrol] x 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both L-DOPA and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

-

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Cellular Melanin Content Assay in B16F10 Melanoma Cells

This protocol describes how to assess the effect of this compound on melanin production in a cellular context using the B16F10 mouse melanoma cell line.[4][8][9][10]

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

α-Melanocyte-Stimulating Hormone (α-MSH) (optional, as a positive control for melanogenesis stimulation)

-

Phosphate-Buffered Saline (PBS)

-

1 M NaOH with 10% DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells into a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and optionally a positive control (e.g., α-MSH).

-

Incubate the cells for 72 hours.

-

-

Melanin Extraction:

-

After incubation, wash the cells twice with PBS.

-

Lyse the cells by adding 200 µL of 1 M NaOH with 10% DMSO to each well.

-

Incubate at 80°C for 1 hour to solubilize the melanin.

-

Transfer the lysates to a 96-well plate.

-

-

Quantification:

-

Measure the absorbance of the lysates at 405 nm using a microplate reader.

-

In a parallel plate, determine the protein concentration of the cell lysates using a BCA or Bradford assay to normalize the melanin content to the total protein amount.

-

-

Data Analysis:

-

Calculate the normalized melanin content for each treatment group.

-

Express the results as a percentage of the control group.

-

Other Potential Biological Activities and Future Directions

The biological effects of this compound are not expected to be limited to tyrosinase inhibition. As a non-proteinogenic amino acid, it could potentially be misincorporated into proteins, leading to cellular stress and cytotoxicity, a phenomenon observed with other unnatural amino acid isomers.[11] However, specific studies on the cytotoxicity of this compound are needed to confirm this.

Furthermore, the impact of this compound on major signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, remains unexplored. Given the central role of these pathways in cell proliferation, survival, and differentiation, investigating the potential modulatory effects of this compound is a critical area for future research.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the context of pigmentation disorders. Its primary hypothesized mechanism of action is the competitive inhibition of tyrosinase. This technical guide provides a framework for the systematic investigation of this compound's biological effects, including detailed protocols for enzyme inhibition and cellular melanin content assays. Further research is imperative to elucidate the precise kinetic parameters of its interaction with tyrosinase and to explore its broader effects on cellular signaling and viability. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and drug development professionals in advancing our understanding of this intriguing molecule.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kinetic characterization of substrate-analogous inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The unravelling of the complex pattern of tyrosinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosinase inhibition assay [bio-protocol.org]

- 7. Determination of Mushroom Tyrosinase Inhibition Activity [bio-protocol.org]

- 8. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of L-Homotyrosine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for L-Homotyrosine, a non-proteinogenic amino acid of interest to researchers in drug development and biochemistry. Due to the limited availability of public domain spectroscopic data for this compound, this document presents a detailed analysis of its close structural analog, L-Tyrosine, as a reference. The guide includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for L-Tyrosine, along with detailed experimental protocols for these analytical techniques. Furthermore, a generalized workflow for the spectroscopic analysis of chemical compounds is visualized using a Graphviz diagram. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a foundational understanding of the spectroscopic characteristics of this compound and related compounds.

Introduction

This compound, with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol , is a derivative of the proteinogenic amino acid L-Tyrosine. It is distinguished by the presence of an additional methylene (B1212753) group in its side chain. This structural modification can influence its chemical and biological properties, making it a molecule of interest in peptide synthesis and as a building block in drug design.

A thorough understanding of the spectroscopic profile of this compound is crucial for its identification, characterization, and quality control. This guide aims to provide the necessary spectroscopic data and methodologies. However, a comprehensive search of public databases and scientific literature did not yield specific, experimentally-derived NMR, IR, and MS data for this compound.

Therefore, this guide presents the detailed spectroscopic data of L-Tyrosine. Given the structural similarity, the data for L-Tyrosine serves as a valuable reference point for researchers working with this compound. The primary expected differences in the spectra would arise from the additional methylene group in this compound. In ¹H NMR, this would introduce a new signal for the additional CH₂ group and alter the splitting patterns of adjacent protons. In ¹³C NMR, an additional carbon signal would be present. The IR and MS spectra would also show subtle differences reflecting the change in molecular weight and bond vibrations.

Spectroscopic Data of L-Tyrosine (Structural Analog)

The following sections present the spectroscopic data for L-Tyrosine, which can be used as a comparative reference for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for L-Tyrosine.

Table 1: ¹H NMR Spectral Data of L-Tyrosine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.19 | d | 2 x Ar-H (ortho to CH₂) |

| 6.90 | d | 2 x Ar-H (meta to CH₂) |

| 3.93 | t | α-H |

| 3.20 | dd | β-CH₂ |

| 3.06 | dd | β-CH₂ |

Note: Data recorded in D₂O at various pH values. Chemical shifts can vary depending on the solvent and pH.[1][2]

Table 2: ¹³C NMR Spectral Data of L-Tyrosine

| Chemical Shift (δ) ppm | Assignment |

| 177.06 | C=O (Carboxyl) |

| 157.75 | Ar-C (para to CH₂) |

| 133.45 | 2 x Ar-C (ortho to CH₂) |

| 129.52 | Ar-C (ipso) |

| 118.63 | 2 x Ar-C (meta to CH₂) |

| 59.00 | α-C |

| 38.39 | β-C |

Note: Data recorded in H₂O at pH 7.0. Chemical shifts can vary depending on the solvent and pH.[2][3][4]

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the characteristic IR absorption bands for L-Tyrosine.

Table 3: FT-IR Spectral Data of L-Tyrosine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3217 | Broad | O-H and N-H stretching |

| 2500-3300 | Broad | O-H stretching (carboxylic acid) |

| 1735 | Strong | C=O stretching (carboxylic acid) |

| 1598, 1475 | Medium | N-H bending |

| 1475, 1351 | Medium | C-H bending (CH₂) |

| 1235 | Strong | C-O stretching (phenolic) |

| 839 | Strong | Aromatic C-H out-of-plane bending (para-substituted) |

Note: Data obtained from solid samples (e.g., KBr pellet). Peak positions and intensities can be influenced by the sampling method.[5][6]

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak and major fragment ions for L-Tyrosine are presented below.

Table 4: Mass Spectrometry Data of L-Tyrosine

| m/z | Relative Intensity (%) | Assignment |

| 181 | - | [M]⁺ (Molecular Ion) |

| 136 | - | [M - COOH]⁺ |

| 107 | - | [M - COOH - NH₂ - H]⁺ (hydroxytropylium ion) |

Note: Fragmentation patterns depend on the ionization technique used (e.g., EI, ESI). The molecular weight of this compound is 195.22 g/mol , so its molecular ion peak would be observed at m/z 195.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of amino acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent depends on the solubility of the sample. For amino acids, D₂O is commonly used.[7]

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a 1D proton spectrum using standard parameters.

-

Typically, a 90° pulse angle and a relaxation delay of 1-5 seconds are used.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a 1D carbon spectrum, usually with proton decoupling.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (solid)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the this compound sample into a fine powder using an agate mortar and pestle.[8]

-

Add approximately 100-200 mg of dry KBr powder to the mortar.[8]

-

Thoroughly mix the sample and KBr by grinding them together until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[8]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, water, acetonitrile)

-

Mass spectrometer (e.g., ESI-MS, GC-MS)

Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) or base to promote ionization.[9]

-

-

Instrument Setup:

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).

-

Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes can be used to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound. For this compound, the expected m/z for [M+H]⁺ is approximately 196.

-

Analyze the fragmentation pattern (if MS/MS is performed) to gain further structural information.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

References

- 1. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nmr-bio.com [nmr-bio.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

L-Homotyrosine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homotyrosine, a non-proteinogenic amino acid and a derivative of L-Tyrosine, is a key building block in the synthesis of peptides and peptidomimetics with therapeutic potential. Its structural similarity to L-Tyrosine, with the inclusion of an additional methylene (B1212753) group in its side chain, imparts unique conformational properties to peptides, influencing their bioactivity and metabolic stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, critical parameters for its effective use in research and drug development. Due to the limited availability of data specifically for this compound, this guide also includes relevant information on its parent compound, L-Tyrosine, and outlines established methodologies for determining these essential physicochemical properties.

Solubility Data

The solubility of an amino acid is fundamental to its application in solution-phase peptide synthesis, biochemical assays, and formulation development. Currently, specific quantitative solubility data for this compound in a wide range of solvents is limited in publicly accessible literature. However, some key data points and comparative information with L-Tyrosine are available.

Quantitative Solubility of this compound

A key piece of empirical data indicates that the solubility of this compound in water is 2 mg/mL .[1][2] Achieving this concentration requires both ultrasonic treatment and heating to 60°C. This suggests that while soluble, physical assistance is necessary to dissolve this compound in aqueous media efficiently.

For its salt form, This compound hydrobromide , it is reported to have limited solubility in water but exhibits greater solubility in acidic aqueous solutions and polar organic solvents such as methanol (B129727) and ethanol (B145695).

| Compound | Solvent | Solubility | Conditions |

| This compound | Water | 2 mg/mL | Requires sonication and heating to 60°C |

| This compound Hydrobromide | Water | Limited | - |

| This compound Hydrobromide | Acidic Aqueous Solutions | More Soluble | - |

| This compound Hydrobromide | Methanol, Ethanol | More Soluble | - |

Comparative Solubility with L-Tyrosine

Understanding the solubility of L-Tyrosine provides a valuable benchmark for estimating the behavior of this compound. L-Tyrosine is known for its poor solubility in water at neutral pH, approximately 0.45 mg/mL .[3] Its solubility is highly dependent on pH, increasing significantly in acidic (pH < 2) and alkaline (pH > 9) conditions.[3][4] In organic solvents, the solubility of L-Tyrosine generally follows the order: DMSO > water > methanol > ethanol > n-propanol.[5]

Stability Data

The stability of this compound, both in solid form and in solution, is a critical factor for its storage, handling, and application in experimental settings.

Storage and Solution Stability

For solid this compound, storage at 4°C under a nitrogen atmosphere is recommended.[1] Stock solutions of this compound exhibit good stability when stored under appropriate conditions. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month , preferably under a nitrogen atmosphere to prevent oxidation.[1][6] When preparing aqueous stock solutions, it is advised to dilute to the working concentration and sterilize by filtration through a 0.22 μm filter before use.[1][6]

Potential Degradation Pathways

Specific degradation pathways for this compound have not been extensively documented. However, based on its chemical structure, which includes a phenol (B47542) group and an amino acid moiety, several potential degradation pathways can be inferred, particularly under forced degradation conditions. These include:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of colored degradation products.

-

Decarboxylation: Like other amino acids, this compound can undergo decarboxylation, especially at elevated temperatures.

-

Reactions of the Amino Group: The primary amino group can participate in various reactions, such as deamination or reactions with aldehydes and ketones.

Forced degradation studies are essential to definitively identify the degradation products and pathways of this compound.[7][8]

Experimental Protocols

Detailed and validated experimental protocols for determining the solubility and stability of this compound are crucial for obtaining reliable and reproducible data. The following sections outline standard methodologies that can be readily adapted for this purpose.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2][9][10]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. For amino acids, this can be up to 48 hours.[11] The process can be expedited by an initial heating step to create a supersaturated solution, followed by cooling and seeding with the solid compound to promote equilibration.[12]

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (e.g., using a 0.22 μm filter).

-

Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Stability Assessment: Forced Degradation and Stability-Indicating HPLC Method

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]

Forced Degradation Protocol:

-

Stress Conditions: Expose solutions of this compound (e.g., 1 mg/mL) to a variety of stress conditions as recommended by ICH guidelines, including:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid and solution at an elevated temperature (e.g., 80°C).

-

Photostability: Exposure to light (ICH Q1B).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method:

A reversed-phase HPLC method with UV detection is typically suitable for analyzing this compound and its degradation products.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., around 220 nm or 275 nm).

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and the detection of its degradation products.

Signaling Pathways and Biological Roles

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in cellular signaling pathways. Its primary role in research and development is as a synthetic building block. However, as an analog of L-Tyrosine, peptides incorporating this compound may interact with biological systems that recognize L-Tyrosine. L-Tyrosine is a precursor for the synthesis of important neurotransmitters (dopamine, norepinephrine, epinephrine) and hormones (thyroxine). The catabolism of L-Tyrosine proceeds through several well-characterized pathways, including the homogentisate (B1232598) and homoprotocatechuate pathways.[7][9] While not directly applicable to this compound, these pathways provide a framework for understanding the potential metabolic fate of structurally related compounds.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While direct quantitative data is sparse, the provided information on its aqueous solubility, storage conditions, and comparative data with L-Tyrosine offers a valuable starting point for researchers. The outlined experimental protocols for solubility determination and stability assessment provide a clear roadmap for generating the necessary data to support the use of this compound in drug discovery and development. Further research is warranted to fully characterize the physicochemical properties of this important amino acid derivative.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

L-Homotyrosine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Commercial Sourcing, Properties, and Research Applications of L-Homotyrosine

Introduction

This compound, a non-proteinogenic amino acid and a close structural analog of L-tyrosine (B559521), is a valuable building block in contemporary chemical and biological research. Its unique structural feature—an additional methylene (B1212753) group in its side chain—imparts distinct physicochemical properties that are leveraged in peptide synthesis, drug discovery, and neuroscience research. This technical guide provides a comprehensive overview of commercially available this compound, its derivatives, and their applications, with a focus on providing researchers, scientists, and drug development professionals with the practical information needed to effectively utilize this compound in their work.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer this compound and its derivatives for research purposes. The most common forms available are the free amino acid, its hydrobromide salt, and the N-α-Fmoc protected version for solid-phase peptide synthesis (SPPS). When selecting a supplier, it is crucial to consider the purity, form of the compound, and the availability of a comprehensive Certificate of Analysis (CoA).

Table 1: Commercial Suppliers of this compound and its Derivatives

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification |

| Chem-Impex | Fmoc-L-homotyrosine | 198560-10-0 | C₂₅H₂₃NO₅ | ≥ 98% (HPLC) |

| This compound hydrobromide salt | 141899-12-9 | C₁₀H₁₃NO₃·HBr | ≥ 97% (NMR) | |

| MedchemExpress | This compound | 221243-01-2 | C₁₀H₁₃NO₃ | 97.0% |

| Sigma-Aldrich | L-β-Homotyrosine hydrochloride | 336182-13-9 | C₁₀H₁₃NO₃·HCl | ≥97.0% (HPLC) |

| CP Lab Safety | L-Beta-homotyrosine, HCl | 336182-13-9 | C₁₀H₁₃NO₃·HCl | min 96% |

Physicochemical Properties and Handling

Solubility

The solubility of this compound is a critical factor for its use in various experimental settings. While specific quantitative data for this compound is limited, the solubility of its parent amino acid, L-Tyrosine, provides a useful reference. L-Tyrosine exhibits low solubility in water at neutral pH but is soluble in acidic and alkaline solutions.

Table 2: Solubility of L-Tyrosine in Various Solvents at 25°C

| Solvent | Mole Fraction Solubility (x10⁵) |

| Water | 2.51 |

| Methanol | 0.83 |

| Ethanol | 0.38 |

| n-Propanol | 0.19 |

| Dimethyl Sulfoxide (DMSO) | 16.95 |

Data for L-Tyrosine is provided as a proxy. Actual solubility of this compound may vary.

For practical laboratory use, MedchemExpress suggests that this compound can be dissolved in water at 2 mg/mL with the aid of ultrasonication and warming to 60°C[1].

Storage and Stability

Experimental Protocols

Incorporation of this compound in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-L-Homotyrosine is prevalent in the synthesis of novel peptides with modified properties. The following is a generalized protocol for the manual incorporation of Fmoc-L-Homotyrosine into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-L-Homotyrosine

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Homotyrosine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated Fmoc-L-Homotyrosine solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. The purified peptide can then be obtained by reverse-phase HPLC.

Figure 1: Workflow for incorporating Fmoc-L-Homotyrosine in SPPS.

Use of this compound in Primary Neuron Culture for Neuroscience Research

This compound can be utilized in neuronal cell culture to investigate its effects on neuronal function, survival, and its potential as a precursor for novel neurotransmitters. The following is a general protocol for treating primary neuron cultures with this compound.

Materials:

-

Primary neurons (e.g., hippocampal or cortical neurons)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

This compound stock solution (sterile-filtered)

-

Poly-D-lysine coated culture plates

-

Cell culture incubator (37°C, 5% CO₂)

Protocol:

-

Cell Plating: Plate primary neurons on poly-D-lysine coated plates at a desired density in supplemented Neurobasal medium.

-

Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂. Perform partial media changes every 3-4 days.

-

Preparation of this compound Working Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water with slight acidification or basification to aid dissolution, followed by neutralization). Sterilize the stock solution by filtration through a 0.22 µm filter. Dilute the stock solution to the desired final concentration in pre-warmed culture medium.

-

Treatment: After the neurons have matured in culture (e.g., 7-10 days in vitro), replace the existing medium with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the solvent used for the stock solution).

-

Incubation: Incubate the treated neurons for the desired period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, the neurons can be analyzed for various endpoints, such as:

-

Viability assays: (e.g., MTT, LDH assay) to assess cytotoxicity.

-

Immunocytochemistry: to visualize neuronal morphology and protein expression (e.g., staining for neuronal markers like MAP2 or Tuj1, and enzymes involved in neurotransmitter synthesis).

-

HPLC analysis of cell lysates or culture medium: to quantify the uptake of this compound and the synthesis of potential metabolites.

-

Electrophysiological recordings: to assess changes in neuronal activity.

-

Figure 2: Experimental workflow for treating primary neurons with this compound.

Signaling Pathways and Potential Mechanisms of Action

Potential Role as a Neurotransmitter Precursor

L-Tyrosine is the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Given its structural similarity, this compound is hypothesized to enter this pathway and be converted into novel, "homo"-catecholamines. This conversion would be initiated by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

Figure 3: Putative pathway for the synthesis of "homo"-catecholamines from this compound.

Amino Acid Sensing and mTOR Signaling

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly responsive to amino acid availability. While the specific role of this compound in modulating mTOR signaling has not been extensively studied, it is plausible that, as an amino acid, it can influence this pathway. The Rag GTPases are key mediators of amino acid sensing by mTORC1, promoting its translocation to the lysosomal surface where it is activated.

Figure 4: General overview of amino acid sensing by the mTORC1 signaling pathway.

Conclusion

This compound is a versatile and valuable tool for researchers in various fields. Its commercial availability in different forms allows for its straightforward application in peptide synthesis and cell-based assays. While specific, detailed experimental data for this compound is still emerging, the extensive knowledge base for its structural analog, L-Tyrosine, provides a solid foundation for developing robust experimental protocols. As research continues, a deeper understanding of the unique biological activities and signaling pathways modulated by this compound will undoubtedly unlock new avenues for therapeutic intervention and a more profound comprehension of fundamental biological processes.

References

In-Depth Technical Guide to the Safe Handling of L-Homotyrosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for L-Homotyrosine, a non-proteinogenic amino acid utilized in peptide synthesis and drug development. The following sections detail critical data on its properties, safe handling procedures, and biological context to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-tyrosine, with an additional methylene (B1212753) group in its side chain. It typically presents as a white to off-white solid. Key identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 195.22 g/mol | PubChem[1] |

| CAS Number | 221243-01-2 | MedchemExpress[2] |

| Appearance | White to off-white solid | MedchemExpress |

Hazard Identification and Toxicology

While these data suggest that this compound may have a low hazard profile, it is crucial to handle it with the standard care accorded to all laboratory chemicals, as its toxicological properties have not been thoroughly investigated.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, a cautious approach to personal protection is recommended. The following PPE should be worn when handling this compound in solid or solution form:

| PPE Category | Recommendation |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 (or equivalent) dust mask is recommended.[4] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

Storage Recommendations

Proper storage is essential to maintain the integrity of this compound.

| Form | Storage Temperature | Conditions | Source |

| Solid | 4°C | Store under a dry, inert atmosphere (e.g., nitrogen). | MedchemExpress |

| Stock Solutions | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen. | MedchemExpress[2] |

First Aid Measures

In the absence of specific data for this compound, the following first aid measures, based on general guidelines for amino acid derivatives, are recommended:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.

Accidental Release and Disposal

Accidental Release

In case of a spill, follow these steps:

-

Wear appropriate PPE as outlined in Section 3.1.

-

For solid spills, avoid generating dust. Gently sweep or scoop the material into a suitable container for disposal.

-

Clean the spill area thoroughly with a suitable solvent.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of this compound are not available, a general workflow for handling and preparing solutions is provided below. This is based on its use in solid-phase peptide synthesis.

Caption: General laboratory workflow for handling this compound.

Biological Context and Signaling Pathways

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[1] Its primary use in research is as a building block in the synthesis of peptides with novel properties.[5]

While no signaling pathways are known to directly involve this compound, it is structurally similar to L-Tyrosine, a key player in numerous biological processes. L-Tyrosine is a precursor for the synthesis of neurotransmitters like dopamine (B1211576) and hormones such as thyroxine.[6] A catabolic pathway for L-tyrosine in some gram-positive bacteria involves homoprotocatechuate, a compound structurally related to this compound, suggesting a potential for interaction with microbial metabolic pathways.[7]

The diagram below illustrates a simplified overview of the major metabolic fates of L-Tyrosine, providing a conceptual framework for the potential biological interactions of its analogue, this compound.

Caption: Simplified overview of major L-Tyrosine metabolic pathways.

References

- 1. (+)-Homotyrosine | C10H13NO3 | CID 15160483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. L-β-高酪氨酸 盐酸盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Catabolism of L-tyrosine by the homoprotocatechuate pathway in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Homologue: A Technical Guide to the Historical Discovery and Significance of L-Homotyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homotyrosine, the lesser-known homologue of the proteinogenic amino acid L-tyrosine, has carved a significant niche in the landscape of peptide chemistry and drug discovery. Though not one of the canonical twenty amino acids, its unique structural properties have made it a valuable tool for modulating the activity of bioactive peptides and probing biological systems. This technical guide provides an in-depth exploration of the historical discovery of this compound, its synthesis, and its profound significance in the development of potent enzyme inhibitors and potential therapeutic agents. We delve into the experimental protocols for its incorporation into peptides and present key quantitative data on its biological activity.

Historical Discovery and Synthesis

While L-tyrosine was first isolated from casein in 1846 by German chemist Justus von Liebig, the discovery of its higher homologue, this compound (α-amino-γ-(p-hydroxyphenyl)butyric acid), came nearly a century later. The first synthesis of a homologue of tyrosine was reported in the scientific literature in 1949 , marking the formal entry of this non-proteinogenic amino acid into the field of chemistry.

Early synthetic routes were often multi-step processes. However, modern synthetic chemistry has provided more efficient pathways. A notable contemporary method involves metallaphotoredox catalysis, which allows for the convenient, enantiopure synthesis of Fmoc-protected this compound from L-homoserine. This advancement has been crucial for making this compound more accessible for solid-phase peptide synthesis (SPPS).

Significance in Peptide Synthesis and Drug Discovery

The primary significance of this compound lies in its utility as a building block in the synthesis of novel peptides with enhanced or modified biological activities. Its structural similarity to L-tyrosine, with the addition of a methylene (B1212753) group in its side chain, allows it to be incorporated into peptide sequences, often leading to interesting pharmacological properties.

Anabaenopeptins: Potent Carboxypeptidase Inhibitors

A prime example of the importance of this compound is its presence in certain members of the anabaenopeptin family of cyclic hexapeptides, which are produced by cyanobacteria. These natural products are potent inhibitors of carboxypeptidases, a class of enzymes involved in various physiological processes, including digestion and blood pressure regulation.

Anabaenopeptin F, which contains an this compound residue, has been shown to be a powerful inhibitor of Carboxypeptidase B (CPB) . The extended side chain of this compound is thought to play a crucial role in the binding affinity and inhibitory activity of these peptides.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound-containing peptides has been quantified in numerous studies. The following table summarizes key inhibitory concentration (IC50) values for anabaenopeptins against carboxypeptidases.

| Peptide | Target Enzyme | IC50 Value | Reference |

| Anabaenopeptin F | Carboxypeptidase B | Low nanomolar range | Bérubé C, et al. (2023) |

| Anabaenopeptin B | Carboxypeptidase B | 0.2 nM | Stringer B. B, et al. (2025) |

| Anabaenopeptin I | Carboxypeptidase A | 5.2 ng/mL | Murakami M, et al. (2000) |

| Anabaenopeptin J | Carboxypeptidase A | 7.6 ng/mL | Murakami M, et al. (2000) |

Potential in Neuroscience

Given that L-tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, its homologue, this compound, presents an intriguing candidate for the development of novel therapeutics for neurological disorders. While direct clinical applications of this compound in this area are still in the exploratory phase, its structural analogy to L-tyrosine suggests that peptides incorporating this amino acid could potentially modulate catecholaminergic signaling pathways. Research into peptide-based therapies for neurodegenerative diseases is an active field, and the unique properties of this compound may offer advantages in designing specific and stable modulators of neuronal function.

Experimental Protocols

The incorporation of this compound into peptide chains is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a generalized protocol for the synthesis of a peptide containing this compound.

General Protocol for Fmoc-SPPS of an this compound-Containing Peptide

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-L-Homotyrosine-OH) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and other analytical techniques to confirm its identity and purity.

Visualizations

Historical Timeline of this compound Discovery

Synthetic Workflow for Anabaenopeptin F

Mechanism of Carboxypeptidase B Inhibitiondot

The Metabolic Fate of L-Homotyrosine in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental research on the metabolic fate of L-homotyrosine in mammalian cells is limited in the current scientific literature. This guide provides a comprehensive overview based on established principles of amino acid metabolism, drawing inferences from studies on the closely related canonical amino acid, L-tyrosine, and other non-canonical amino acids. The pathways and quantitative data presented for this compound should be considered predictive and serve as a framework for future research.

Introduction

This compound, a non-canonical amino acid and a homolog of L-tyrosine, presents a molecule of interest in various fields, including peptide synthesis and drug development.[1] Understanding its metabolic journey within mammalian cells is crucial for predicting its efficacy, potential toxicity, and off-target effects. This technical guide delineates the probable metabolic pathways of this compound, from cellular uptake to its ultimate intracellular fates. We will explore its potential for incorporation into proteins, enzymatic modifications, and its impact on cellular processes, supported by data from analogous compounds and detailed experimental protocols to facilitate further investigation.